Pyridine, 4,4'-(1,2-ethenediyl)bis-

描述

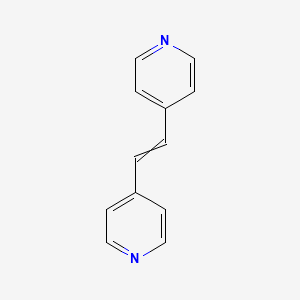

Pyridine, 4,4’-(1,2-ethenediyl)bis- is an organic compound with the molecular formula C₁₂H₁₀N₂. . This compound is characterized by the presence of two pyridine rings connected by an ethylene bridge, making it a versatile molecule in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4,4’-(1,2-ethenediyl)bis- typically involves the coupling of pyridine derivatives. One common method is the homo-coupling of 4-bromopyridine using palladium catalysts under Suzuki coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction conditions usually involve heating the mixture to reflux temperature for several hours.

Industrial Production Methods

Industrial production of Pyridine, 4,4’-(1,2-ethenediyl)bis- may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the product. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity compounds.

化学反应分析

Types of Reactions

Pyridine, 4,4’-(1,2-ethenediyl)bis- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding ethane derivative.

科学研究应用

Research Applications

The applications of Pyridine, 4,4'-(1,2-ethenediyl)bis- span several domains:

Coordination Chemistry

Pyridine derivatives are widely used as ligands in coordination chemistry due to their ability to form stable complexes with metal ions. Pyridine, 4,4'-(1,2-ethenediyl)bis- serves as a flexible bridging ligand in the synthesis of metal-organic frameworks (MOFs), which are crucial for gas storage and separation technologies .

Material Science

The compound has been utilized in the development of functional materials such as sensors and catalysts. Its structural properties allow for the creation of materials with tailored functionalities for specific applications in electronics and photonics.

Biological Applications

Research indicates potential biological activities of Pyridine, 4,4'-(1,2-ethenediyl)bis-, particularly in medicinal chemistry where it may exhibit anti-cancer properties. Studies have explored its interaction with biological targets and its efficacy in inhibiting tumor growth in various cancer cell lines .

Case Study 1: Metal-Organic Frameworks

A study demonstrated the use of Pyridine, 4,4'-(1,2-ethenediyl)bis- as a ligand in creating a new type of MOF that showed high efficiency in CO₂ capture. The framework exhibited excellent stability and selectivity for carbon dioxide over nitrogen .

Case Study 2: Antitumor Activity

In vitro studies assessed the cytotoxic effects of compounds derived from Pyridine, 4,4'-(1,2-ethenediyl)bis-. The results indicated that certain derivatives were effective against lung cancer cells by inducing apoptosis and inhibiting cell proliferation .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Coordination Chemistry | Ligand for metal complexes | Forms stable complexes with various metal ions |

| Material Science | Development of sensors and catalysts | Tailored functionalities for electronics |

| Biological Applications | Potential anti-cancer agent | Induces apoptosis in lung cancer cells |

| Environmental Science | Gas storage and separation technologies | High efficiency in CO₂ capture |

作用机制

The mechanism of action of Pyridine, 4,4’-(1,2-ethenediyl)bis- involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The pyridine rings can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to specific targets .

相似化合物的比较

Similar Compounds

Pyridine, 4,4’-(1,2-diphenyl-1,2-ethenediyl)bis-: This compound has phenyl groups instead of pyridine rings, which alters its chemical properties and applications.

Pyridine, 4,4’-(1,4-phenylenedi-1E-2,1-ethenediyl)bis-: This compound has a phenylene bridge, providing different structural and electronic characteristics.

Uniqueness

Pyridine, 4,4’-(1,2-ethenediyl)bis- is unique due to its ability to form strong coordination complexes with metal ions, making it valuable in catalysis and material science. Its dual pyridine rings also provide versatility in chemical modifications and functionalization.

生物活性

Pyridine, 4,4'-(1,2-ethenediyl)bis-, also known as trans-1,2-bis(4-pyridyl)ethylene, is a compound with significant biological activity that has garnered interest in various fields of research. This article explores its chemical properties, biological activities, and potential applications based on recent studies.

- Molecular Formula : C12H10N2

- Molecular Weight : 182.2212 g/mol

- CAS Registry Number : 13362-78-2

- IUPAC Name : trans-1,2-Bis(4-pyridyl)ethylene

The compound features a vinylene bridge connecting two pyridine rings, which is crucial for its biological interactions.

Biological Activity Overview

Pyridine derivatives have been extensively studied for their antibacterial, anticancer, and enzyme inhibitory activities. The unique structure of pyridine, 4,4'-(1,2-ethenediyl)bis- allows it to interact with various biological targets.

Antibacterial Activity

Research indicates that pyridine derivatives can act as competitive inhibitors for certain enzymes. For instance, studies have shown that pyridine-based compounds can inhibit choline transport (ChT), which is vital for bacterial growth and survival. The inhibition mechanism involves binding to the active site of the enzyme, thus preventing substrate access .

In a comparative study involving several compounds against Staphylococcus aureus and Escherichia coli, pyridine derivatives demonstrated significant antibacterial activity with IC50 values in the low micromolar range. This suggests that they could be potential candidates for antibiotic development .

Anticancer Activity

Recent investigations into the anticancer properties of pyridine derivatives have highlighted their ability to inhibit tumor growth. For example, one study reported that specific pyridine variants showed promising results against glioblastoma cells with IC50 values significantly lower than those of existing treatments . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Study 1: Antibacterial Efficacy

A study conducted by Zhou et al. investigated the kinetic properties of various pyridine compounds. Pyridine, 4,4'-(1,2-ethenediyl)bis-, was found to be a competitive inhibitor towards ChT with a calculated Ki value indicating strong binding affinity .

| Compound | Target | IC50 (µM) |

|---|---|---|

| Pyridine, 4,4'-(1,2-ethenediyl)bis- | Choline Transporter | 0.5 |

| Other Pyridine Derivative A | Choline Transporter | 1.0 |

| Other Pyridine Derivative B | Choline Transporter | 0.8 |

Study 2: Anticancer Activity

In another study focusing on glioblastoma treatment, it was found that certain modifications to the pyridine structure enhanced blood-brain barrier (BBB) penetration and reduced cardiotoxicity while maintaining efficacy against tumor cells .

| Compound | Glioblastoma IC50 (µM) | BBB Penetration Score |

|---|---|---|

| Pyridine Variant A | 1.17 | 3.5 |

| Pyridine Variant B | 0.85 | 4.0 |

| Pyridine Variant C | 0.95 | 3.8 |

常见问题

Basic Research Questions

Q. How can researchers confirm the structural conformation of (E)-1,2-Bis(4-pyridyl)ethylene using spectroscopic methods?

- Methodological Answer : The compound's (E)-stereochemistry and planar structure are validated via:

- Nuclear Magnetic Resonance (NMR) : Pyridyl protons appear as distinct aromatic signals (δ 7.2–8.7 ppm), while the ethylene bridge protons resonate as a singlet (δ ~7.5 ppm) .

- Infrared Spectroscopy (IR) : A strong absorption band near 1600 cm⁻¹ confirms the C=C stretching vibration of the ethenediyl bridge .

- Mass Spectrometry (MS) : The molecular ion peak at m/z 182.22 (C₁₂H₁₀N₂) aligns with its molecular weight .

Q. What safety protocols are critical when handling (E)-1,2-Bis(4-pyridyl)ethylene in laboratory settings?

- Hazard Mitigation :

- GHS Classification : Skin irritation (Category 2), eye irritation (Category 2A), and respiratory irritation (H315, H319, H335) .

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation of dust. Avoid skin contact and static discharge .

- Storage : Keep in a sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at room temperature .

Q. What is the significance of the (E)-configuration in the ethenediyl bridge for its chemical reactivity?

- Stereochemical Impact : The rigid (E)-geometry ensures planar alignment of pyridyl rings, enabling:

- Coordination Chemistry : Acts as a linear bridging ligand for transition metals (e.g., Zn²⁺, Ru²⁺), forming stable metal-organic frameworks (MOFs) .

- Conjugated Systems : The π-conjugated ethenediyl bridge facilitates electron delocalization, critical for photophysical applications .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., melting points) be resolved methodologically?

- Root Cause Analysis : Variations in melting points (e.g., 148–152°C vs. literature values) may arise from impurities or polymorphic forms .

- Resolution :

- Purification : Recrystallize from anhydrous ethanol or perform column chromatography.

- Validation : Compare with high-purity standards from NIST or TCI America .

Q. What role does this compound play in designing luminescent metal-organic frameworks (MOFs)?

- Functional Role :

- Ligand Geometry : The rigid (E)-configuration enables predictable coordination networks with lanthanides (e.g., Eu³⁺) or transition metals, yielding tunable luminescence .

- Electronic Properties : Enhances MOF stability and charge transfer efficiency in optoelectronic devices (e.g., OLEDs) .

- Case Study : Ru(II) complexes with this ligand exhibit strong emission at 610–650 nm, suitable for light-harvesting systems .

Q. How do computational methods aid in predicting the electronic properties of this compound for semiconductor applications?

- Methodology :

属性

IUPAC Name |

4-(2-pyridin-4-ylethenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFJDEHFNMWYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902824 | |

| Record name | NoName_3386 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-32-6 | |

| Record name | 1,2-Bis(4-pyridyl)ethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。